3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid

Enzyme inhibition Presequence protease Medicinal chemistry

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid is the 3-substituted positional isomer with demonstrated PREP inhibition (IC50 = 398 nM) — a validated starting point for presequence protease inhibitor development. Unlike the 4-substituted analog (complexity score 191), this isomer offers a higher complexity score (199), enabling broader conformational sampling in screening libraries. The difluoromethyl group provides metabolic stabilization without perturbing lipophilicity (XLogP3 = -0.9). The propanoic acid handle supports amide/ester derivatization for SAR expansion. Available at ≥95% purity with full SDS support — choose the position-specific scaffold for reproducible lead optimization.

Molecular Formula C9H15F2NO2
Molecular Weight 207.22 g/mol
CAS No. 2098035-74-4
Cat. No. B1476661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid
CAS2098035-74-4
Molecular FormulaC9H15F2NO2
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCC(=O)O)C(F)F
InChIInChI=1S/C9H15F2NO2/c10-9(11)7-2-1-4-12(6-7)5-3-8(13)14/h7,9H,1-6H2,(H,13,14)
InChIKeyFTQRPVOCJCXMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid (CAS 2098035-74-4): A Fluorinated Piperidine-Propanoic Acid Building Block for Medicinal Chemistry Procurement


3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid is a fluorinated piperidine derivative (molecular formula C9H15F2NO2, MW 207.22 g/mol) containing a 3-substituted difluoromethyl group on the piperidine ring and a propanoic acid side chain [1]. This compound is commercially available as a research chemical building block with typical purity specifications of 95% to 98% from multiple vendors . Its structural features—the conformationally rigid piperidine scaffold, the metabolically stabilizing difluoromethyl substituent, and the derivatizable carboxylic acid functionality—position it as an intermediate in the synthesis of enzyme inhibitors and receptor modulators [2].

Why Generic Substitution Fails for 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid: Positional Isomerism and Physicochemical Divergence


Although in-class fluorinated piperidine-propanoic acids share identical molecular formulas and functional groups, their positional isomerism (e.g., 3- vs. 4-substituted difluoromethyl) produces measurable differences in topological polar surface area (TPSA), XLogP3, and pKa values that cannot be ignored in structure-activity relationship (SAR) campaigns [1]. For instance, the 3-substituted isomer exhibits a higher complexity score (199) compared to its 4-substituted analog (191), reflecting distinct steric and electronic environments around the piperidine nitrogen [2][3]. Furthermore, divergent biological activity profiles—illustrated by the 3-substituted compound's demonstrated PREP inhibition (IC50 = 398 nM) versus the 2-substituted isomer's lack of comparable reported activity—underscore that these analogs are not interchangeable in lead optimization workflows [4]. Procurement decisions must therefore be guided by position-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid (CAS 2098035-74-4) Against Close Analogs


PREP Enzyme Inhibition: 3-Substituted DFMPA Demonstrates Quantifiable Activity Where 2-Substituted Isomer Lacks Reported Data

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid exhibits measurable inhibition of recombinant human presequence protease (PREP) with an IC50 of 398 nM in a FACS-based fluorescence assay [1]. In contrast, the 2-substituted positional isomer—2-(3-(difluoromethyl)piperidin-1-yl)propanoic acid—has no reported PREP inhibition data in authoritative databases, indicating a functional divergence driven by the position of the difluoromethyl substituent relative to the piperidine nitrogen. This quantitative activity, while modest, provides a starting point for SAR optimization that is absent for the 2-substituted analog.

Enzyme inhibition Presequence protease Medicinal chemistry

Acid Dissociation Constant (pKa): 3-Substituted DFMPA Displays Comparable pKa to 4-Substituted Analog, Ensuring Similar Ionization Behavior

Both 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid and its 4-substituted analog (CAS 1875785-59-3) have a predicted pKa of 3.83 ± 0.10 for the carboxylic acid moiety [1][2]. This near-identical acid dissociation constant indicates that the position of the difluoromethyl group on the piperidine ring does not significantly perturb the electronic environment of the propanoic acid carboxyl group. As a result, both compounds will exhibit similar ionization states at physiological pH (~7.4), meaning that substitution position can be varied without altering key charge-dependent properties such as aqueous solubility or passive membrane permeability driven by the acid group.

Physicochemical property pKa Drug-likeness

Lipophilicity (XLogP3): 3- and 4-Substituted DFMPA Analogs Exhibit Equivalent Predicted LogP, But Differ in Topological Complexity

The 3-substituted compound and its 4-substituted analog share an identical predicted XLogP3 value of -0.9, as computed by the PubChem XLogP3 algorithm [1][2]. This negative logP indicates similar hydrophilic character and comparable predicted aqueous solubility for both positional isomers. However, the 3-substituted isomer has a higher molecular complexity score (199) compared to the 4-substituted isomer (191), reflecting the less symmetrical substitution pattern on the piperidine ring and potentially influencing conformational preferences and target binding entropy [3][4].

Lipophilicity XLogP3 Molecular complexity

Commercial Availability and Purity Specification: 3-Substituted DFMPA Offers Vendor-Documented Purity for Reproducible Synthesis

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid is commercially available from multiple vendors with documented purity specifications: Leyan supplies the compound at 98% purity (Catalog No. 2268891) , while Life Chemicals offers material at ≥95% purity in 0.25g and 0.5g quantities [1]. AKSci also lists the compound (Catalog No. 1575FV) with standard quality assurance documentation including SDS and COA availability . In comparison, the 2-substituted positional isomer is not widely listed by major research chemical suppliers, limiting its accessibility for SAR campaigns. This established supply chain and quality documentation support reproducible synthetic outcomes in lead optimization programs.

Commercial availability Purity Procurement

Optimal Application Scenarios for 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid (CAS 2098035-74-4) Based on Quantitative Evidence


PREP-Targeted Enzyme Inhibitor Lead Identification and SAR Expansion

The compound's demonstrated PREP inhibition (IC50 = 398 nM) [1] makes it a viable starting scaffold for developing presequence protease inhibitors. This activity, while modest, provides a baseline for SAR optimization through amide or ester derivatization at the carboxylic acid moiety. Researchers can use this compound to explore structure-activity relationships aimed at improving potency against PREP, with the 3-substituted difluoromethyl group offering a metabolically stable handle for further modification.

Fluorinated Piperidine Building Block for Optimizing Metabolic Stability in Lead Compounds

The difluoromethyl substituent is well-established as a metabolically stabilizing bioisostere [2]. With a predicted pKa of 3.83 [3], the compound's carboxylic acid group remains ionized at physiological pH, enabling predictable solubility and permeability properties. Medicinal chemists can incorporate this scaffold into lead molecules to enhance metabolic stability without introducing unpredictable shifts in lipophilicity (XLogP3 = -0.9) [4], making it a rational choice for optimizing pharmacokinetic profiles.

Conformational Diversity Screening in Piperidine-Based Scaffold Libraries

The higher molecular complexity score (199) of the 3-substituted isomer relative to the 4-substituted analog (191) [5] suggests a less symmetric, more conformationally diverse scaffold. This property is valuable in library screening campaigns where maximizing scaffold diversity can increase the probability of identifying hits against challenging targets. Procurement of this specific isomer, rather than the more symmetric 4-substituted version, may enhance the conformational sampling of piperidine-based libraries.

Carboxylic Acid Derivatization Platform for Amide and Ester Library Synthesis

The propanoic acid functionality provides a reactive handle for generating diverse amide and ester derivatives. With commercial availability at 95-98% purity from multiple vendors , this compound serves as a reliable starting material for parallel synthesis and library production. The documented quality specifications and SDS availability support reproducible synthetic workflows in both academic and industrial medicinal chemistry settings.

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